molecular formula C9H11BrN2O2S B8509350 5-Bromo-6-methylsulfamoylindoline CAS No. 113162-38-2

5-Bromo-6-methylsulfamoylindoline

Cat. No. B8509350
CAS RN: 113162-38-2
M. Wt: 291.17 g/mol
InChI Key: IVBXJRHIMBPNKD-UHFFFAOYSA-N
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Description

5-Bromo-6-methylsulfamoylindoline is a useful research compound. Its molecular formula is C9H11BrN2O2S and its molecular weight is 291.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-6-methylsulfamoylindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-methylsulfamoylindoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

113162-38-2

Product Name

5-Bromo-6-methylsulfamoylindoline

Molecular Formula

C9H11BrN2O2S

Molecular Weight

291.17 g/mol

IUPAC Name

5-bromo-N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

InChI

InChI=1S/C9H11BrN2O2S/c1-11-15(13,14)9-5-8-6(2-3-12-8)4-7(9)10/h4-5,11-12H,2-3H2,1H3

InChI Key

IVBXJRHIMBPNKD-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=C2CCNC2=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 65.11 g (0.195 mol) of 5-bromo-6-methylsulfamoyl-N-acetylindoline in 200 ml dioxane was added 146 ml (1.75 mol) concentrated hydrochloric acid. The mixture was stirred and refluxed for 1.5 hours and allowed to cool. The mixture was then concentrated under reduced pressure, cooled in an ice bath and neutralized with 10% sodium hydroxide solution to pH 7. The resulting white precipitate was filtered, washed several times with water and allowed to dry overnight to give 55.92 g (98% by weight yield) of 5-bromo-6-methylsulfamoylindoline.
Quantity
65.11 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
146 mL
Type
reactant
Reaction Step Two

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